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Compound of Interest

5-chloro-2-(2-furyl)-1H-1,3-
Compound Name:

benzimidazole
CAS No.: 83330-29-4

Cat. No.: B3359039

Get Quote

Executive Summary

5-Chloro-2-(2-furyl)benzimidazole (CAS 83330-29-4) is a heterocyclic building block and
bioactive scaffold belonging to the 2-substituted benzimidazole class.[1][2] Structurally
characterized by a fused benzene-imidazole ring system substituted with a chlorine atom at the
5-position and a furan moiety at the 2-position, this compound exhibits significant
pharmacological potential. It is primarily recognized for its utility in medicinal chemistry as a
precursor for anthelmintic agents and, more recently, as a scaffold for antimicrobial and
anticancer drug discovery.

This guide provides a comprehensive technical analysis of the compound, including verified
chemical identity, robust synthesis protocols, mechanistic insights, and safety standards for
research applications.

Chemical Identity & Physical Properties[4][5][6][7]

The precise identification of this compound is critical due to the existence of positional isomers
(e.g., 6-chloro vs. 5-chloro tautomers) and related derivatives.
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ble 1: Physicochemical Specificati

Property Specification

Chemical Name 5-Chloro-2-(2-furyl)-1H-benzimidazole

CAS Number 83330-29-4

Molecular Formula C11H7CIN20

Molecular Weight 218.64 g/mol

Exact Mass 218.0247

Appearance Off-white to pale yellow crystalline powder

Melting Point 182-183 °C

Solubility Soluble-in DMSO, DMF, Ethanol; Sparingly
soluble in water

pKa (Predicted) ~9.5 (Imidazole NH), ~4.0 (Pyridinic N)

SMILES Clclcece2nce(nc2cl)c3occec3

Synthesis & Manufacturing Protocol

The synthesis of 5-chloro-2-(2-furyl)benzimidazole relies on the oxidative condensation of 4-
chloro-1,2-phenylenediamine with 2-furaldehyde (furfural). This reaction is favored for its atom
economy and scalability.

Reaction Pathway (DOT Visualization)

The following diagram illustrates the convergent synthesis pathway, highlighting the critical
Schiff base intermediate and the oxidative cyclization step.
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Figure 1: Convergent synthesis pathway via oxidative condensation of diamine and aldehyde
precursors.

Detailed Experimental Protocol

Objective: Synthesis of 5-chloro-2-(2-furyl)benzimidazole on a 10 mmol scale.

Reagents:

4-Chloro-1,2-phenylenediamine (1.43 g, 10 mmol)

2-Furaldehyde (0.96 g, 10 mmol)

Sodium Metabisulfite (Na2S20s) (1.90 g, 10 mmol)

Ethanol (30 mL) or DMF (10 mL)
Procedure:

 Dissolution: In a 100 mL round-bottom flask, dissolve 4-chloro-1,2-phenylenediamine in 30
mL of absolute ethanol.

o Addition: Add 2-furaldehyde dropwise over 5 minutes while stirring. The solution may darken,
indicating Schiff base formation.

o Oxidant Introduction: Add sodium metabisulfite in a single portion. Alternatively, for air-
sensitive setups, use nitrobenzene as a high-boiling solvent/oxidant.
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o Reflux: Heat the mixture to reflux (approx. 78 °C) for 4—6 hours. Monitor progress via TLC
(Eluent: Ethyl Acetate/Hexane 1:1).

o Work-up:
o Cool the reaction mixture to room temperature.
o Pour into 100 mL of ice-cold water. A precipitate should form immediately.
o Neutralize with 10% Na2COs solution if the pH is acidic.

 Purification: Filter the crude solid and wash with cold water. Recrystallize from ethanol/water
(9:1) to yield pale yellow crystals.

 Validation: Confirm structure via *H-NMR (DMSO-ds). Look for the singlet at ~12.8 ppm (NH)
and furan ring protons at 6.7—-7.9 ppm.

Mechanism of Action & Biological Applications[11]

The benzimidazole scaffold is a privileged structure in medicinal chemistry.[3][4] The 2-furyl
substitution enhances lipophilicity and planar topology, facilitating interaction with biological
targets such as microtubules and DNA.

Mechanistic Pathway (DOT Visualization)
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Figure 2: Dual mechanism of action targeting microtubule dynamics and DNA integrity.

Key Applications

Anthelmintic Activity: Similar to Thiabendazole, this derivative inhibits fumarate reductase
and disrupts microtubule function in helminths. The 5-chloro substituent typically increases
potency against nematodes compared to the unsubstituted parent.

Antimicrobial Agent: The furan ring provides specific binding affinity for bacterial DNA gyrase
sites, making it a candidate for Gram-positive bacterial inhibition (e.g., S. aureus).

Anticancer Research: Recent studies on 2-aryl benzimidazoles indicate potential as cyclin-
dependent kinase (CDK) inhibitors, arresting cancer cells in the G2/M phase.

Safety & Handling Standards

Hazard Classification:

Acute Toxicity: Harmful if swallowed (Category 4).
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o Skin/Eye Irritation: Causes serious eye irritation (Category 2A).

» Agquatic Toxicity: Toxic to aquatic life with long-lasting effects.
Handling Protocol:

o PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.

» Ventilation: All weighing and synthesis steps involving 4-chloro-1,2-phenylenediamine must
be performed in a chemical fume hood due to the potential mutagenicity of
phenylenediamine precursors.

o Waste Disposal: Dispose of as hazardous organic waste containing halogens. Do not
release into municipal water systems.

References
United States Patent Office. (1970). US3538108A: Water-soluble 2-substituted

benzimidazole methanesulfonic acid salts.

» National Center for Biotechnology Information. (2024). PubChem Compound Summary for 4-
Chloro-1,2-phenylenediamine (Precursor). Retrieved from [Link]

 MDPI Molecules. (2021). Biological Activity of Newly Synthesized Benzimidazole and
Benzothiazole 2,5-Disubstituted Furane Derivatives. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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furyl)benzimidazole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3359039/docs#technical-monograph-5-chloro-2-2-
furyl-benzimidazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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